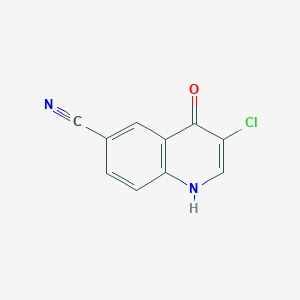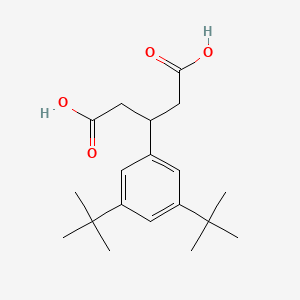
3-(3,5-Di-tert-butylphenyl)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Di-tert-butylphenyl)pentanedioic acid is an organic compound characterized by the presence of a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions, and a pentanedioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butylphenyl)pentanedioic acid typically involves the reaction of 3,5-di-tert-butylphenyl derivatives with appropriate reagents to introduce the pentanedioic acid group. One common method includes the use of Grignard reagents or organolithium compounds to form the desired product under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Di-tert-butylphenyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-(3,5-Di-tert-butylphenyl)pentanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(3,5-Di-tert-butylphenyl)pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in metabolic pathways or cellular processes, depending on the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di-tert-butylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a pentanedioic acid moiety.
3,5-Di-tert-butylphenol: Contains hydroxyl groups instead of carboxylic acid groups.
3,5-Di-tert-butylbenzoic acid: Similar structure but with a benzoic acid group.
Uniqueness
3-(3,5-Di-tert-butylphenyl)pentanedioic acid is unique due to the presence of both tert-butyl groups and the pentanedioic acid moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C19H28O4 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
3-(3,5-ditert-butylphenyl)pentanedioic acid |
InChI |
InChI=1S/C19H28O4/c1-18(2,3)14-7-12(8-15(11-14)19(4,5)6)13(9-16(20)21)10-17(22)23/h7-8,11,13H,9-10H2,1-6H3,(H,20,21)(H,22,23) |
Clé InChI |
SNYLRJBEVXRLQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C(CC(=O)O)CC(=O)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


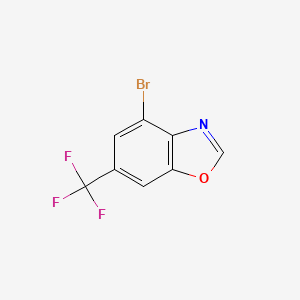
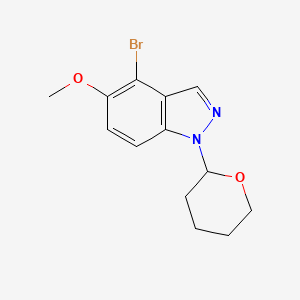
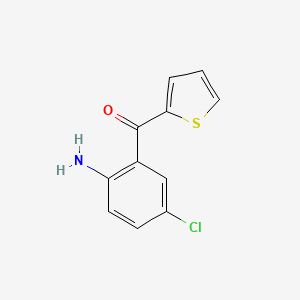


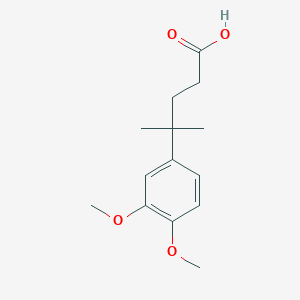
![4'-(Cyanomethyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15202756.png)
![5-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B15202765.png)



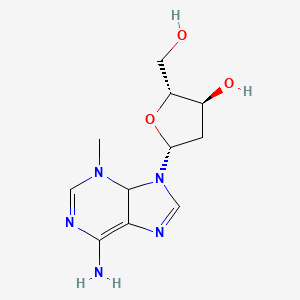
![7-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B15202804.png)
